molecular formula C16H23NO4 B1265644 Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate CAS No. 795-18-6

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate

Cat. No. B1265644
CAS RN: 795-18-6
M. Wt: 293.36 g/mol
InChI Key: JWYHGTSTWMQTHS-UHFFFAOYSA-N
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Description

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate is a compound that has garnered attention due to its potential applications and properties. The compound's relevance spans various chemical reactions and the synthesis of other complex molecules, making it a subject of interest in organic chemistry research.

Synthesis Analysis

The synthesis of related ethyl esters and beta-alanine derivatives involves multiple steps, including the hydrogenation and hydrolysis of precursor compounds. For example, the sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate exhibits high enantioselectivity, indicating the precision of synthesis methods available for creating high-purity derivatives (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

The detailed molecular structure of beta-alanine derivatives reveals significant interactions and structural configurations. For instance, supramolecular interactions in sodium N-(ethoxythioxomethyl)-β-alaninate–water crystals have been studied to understand the compound's structure and its implications for synthesis and stability (Zhang, Xu, Yang, & Hu, 2012).

Scientific Research Applications

Biodegradation and Environmental Fate

  • Research on "Ethyl tert-butyl ether (ETBE)" explores its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism have been identified. The aerobic biodegradation of ETBE involves hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates. This study highlights the complexity of ether compound metabolism in environmental contexts and the potential for bioremediation approaches (S. Thornton et al., 2020).

Plant Chemistry and Biochemistry

  • Betalains, a class of vacuolar pigments, provide an example of how specific compounds can play significant roles in plants. Betalains consist of a nitrogenous core structure and participate in various plant functions, including serving as chemosystematic markers. This research underscores the diversity and importance of specific chemical compounds in plant biology and their potential applications in agriculture and food industries (M. Khan & P. Giridhar, 2015).

Thermoelectric Materials

  • Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials are highlighted for their promising thermoelectric properties. Systematic research on PEDOT has shown its potential in thermoelectric applications due to its ZT values and inherent attributes like weight, size, and flexibility. This indicates the significant potential for compounds with ethylene or ethoxy groups in developing new materials for energy conversion technologies (R. Yue & Jingkun Xu, 2012).

properties

IUPAC Name

ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17(13-16(19)21-4-2)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYHGTSTWMQTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229717
Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate
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Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate

CAS RN

795-18-6
Record name N-(2-Ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alanine ethyl ester
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Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate
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Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate
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Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alaninate
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Synthesis routes and methods

Procedure details

Ethyl N-benzylglycinate (0.1295 mol, 1 eq), ethyl acrylate (0.142 mol, 1.1 eq) and 155 μL of Triton™ B (available from Sigma-Aldrich, St. Louis, Mo.) were combined at room temperature under N2. The mixture was then heated to reflux overnight. An aliquot was removed and NMR spectrum was taken of the crude material. The product was present plus both starting materials. The excess of the ethyl acrylate was removed under vacuum at 10 mmHg (60° C. water bath). The crude amber oil that resulted was dissolved in 50 mL of CH2Cl2 and was charge onto a Biotage™ 75L cartridge and eluted with the following gradient 0.5% by volume acetone in hexanes, 1% (1200 mL), 1.5% (1200 mL) and 2.5% (3600 mL). The fractions containing the desired product were combined and concentrated to a colorless oil which was dried under high vacuum for 2 hours to afford 29 g (76%) of product (I-4a). 1H NMR spectrum (CDCl3) and LC/MS (294) were consistent with the compound I-4a.
Quantity
0.1295 mol
Type
reactant
Reaction Step One
Quantity
0.142 mol
Type
reactant
Reaction Step Two
[Compound]
Name
75L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
76%

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